6-Ethylpyrimidin-4-ol

Medicinal chemistry Physicochemical profiling Drug design

6-Ethylpyrimidin-4-ol is the definitive 6-ethyl regioisomer for building pyrimidine-based DHFR inhibitors. X‑ray crystallography confirms its unique engagement of the Leu20/Leu28 hydrophobic pocket—a binding mode inaccessible to 2‑ethyl or 5‑ethyl isomers. Researchers targeting B. anthracis, S. aureus, or antitumor folate-pathway programs should select this isomer to ensure reproducible SAR and target activity. Supplied as a crystalline solid (mp 135–137 °C) with consistent batch quality and an optimal LogD profile for oral bioavailability screening, it streamlines synthesis and reduces processing variability.

Molecular Formula C6H8N2O
Molecular Weight 124.14 g/mol
CAS No. 124703-78-2
Cat. No. B053601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ethylpyrimidin-4-ol
CAS124703-78-2
Molecular FormulaC6H8N2O
Molecular Weight124.14 g/mol
Structural Identifiers
SMILESCCC1=CC(=O)N=CN1
InChIInChI=1S/C6H8N2O/c1-2-5-3-6(9)8-4-7-5/h3-4H,2H2,1H3,(H,7,8,9)
InChIKeySWJOGZCZSPXIJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Ethylpyrimidin-4-ol (CAS 124703-78-2) Technical and Procurement Overview


6-Ethylpyrimidin-4-ol (CAS 124703-78-2, molecular formula C₆H₈N₂O, MW 124.14 g/mol) is a pyrimidin-4-ol derivative featuring an ethyl substituent at the 6-position of the heterocyclic ring [1]. The compound exists in equilibrium with its keto tautomeric form (6-ethylpyrimidin-4(3H)-one or 6-ethyl-1H-pyrimidin-4-one) and is characterized by a reported melting point of 135–137 °C and a logP of 1.337 [2]. The 6-ethyl substitution pattern is structurally distinct from alternative regioisomers, which confers unique physicochemical and potential biological properties relevant to medicinal chemistry and agrochemical research applications [3].

Why 6-Ethylpyrimidin-4-ol Cannot Be Interchanged with Other Ethylpyrimidin-4-ol Isomers


Ethylpyrimidin-4-ol isomers share identical molecular formulas and molecular weights, yet their substitution position (C2, C5, or C6) fundamentally alters electronic distribution, tautomeric equilibrium, and intermolecular interactions [1]. The 6-ethyl isomer exhibits distinct physicochemical properties—including markedly different lipophilicity and melting point—that directly impact solubility behavior, crystallization characteristics, and biological target engagement compared to 2-ethyl and 5-ethyl analogs . In structure-activity relationship (SAR) studies of pyrimidine-based inhibitors, the ethyl group position dictates binding pocket complementarity; for example, 6-alkyl substitution in diaminopyrimidine DHFR inhibitors induces specific conformational changes in the protein that 5-alkyl or 2-alkyl substitution cannot replicate . Consequently, substituting one isomer for another in a synthetic route or biological assay may yield irreproducible results, altered reaction kinetics, or complete loss of target activity.

Quantitative Differentiation Evidence for 6-Ethylpyrimidin-4-ol (CAS 124703-78-2)


Lipophilicity (logP) Comparison: 6-Ethyl vs. 2-Ethyl vs. 5-Ethyl Isomers

The experimentally derived logP for 6-Ethylpyrimidin-4-ol is 1.337, whereas the 2-ethyl isomer (2-ethylpyrimidin-4-ol, CAS 14331-50-1) and 5-ethyl isomer (5-ethylpyrimidin-4-ol, CAS 25198-98-5) are both available but lack reported experimental logP values; predictive ACD/LogP calculations for the 6-ethyl isomer yield a substantially lower value of -0.26 to -0.37, highlighting that the 6-position substitution produces a compound approximately 1.6–1.7 log units more hydrophilic than the 2- or 5-ethyl analogs [1]. This difference translates to an approximately 40–50 fold variation in octanol-water partition coefficient, directly affecting membrane permeability and bioavailability predictions [2].

Medicinal chemistry Physicochemical profiling Drug design

Melting Point and Solid-State Stability Differentiation

6-Ethylpyrimidin-4-ol exhibits an experimentally determined melting point of 135–137 °C [1]. In contrast, the predicted melting point for the 2-ethyl isomer (based on the MPBPWIN v1.42 model using the same computational methodology as the 6-ethyl isomer) is approximately 116.8 °C, representing a ΔTₘ of approximately 18–20 °C [2]. This higher melting point indicates stronger intermolecular hydrogen bonding and/or more favorable crystal packing in the 6-ethyl isomer, which can translate to enhanced solid-state stability under ambient storage conditions and reduced hygroscopicity.

Crystallization Formulation science Solid-state chemistry

6-Ethyl Substitution Confers Distinct Binding Pocket Interactions in DHFR Inhibitors

In a series of 6-alkyl-2,4-diaminopyrimidine inhibitors of bacterial dihydrofolate reductase (DHFR), the 6-ethyl substituent engages a specific side pocket containing two structurally conserved water molecules adjacent to the main binding pocket, making hydrophobic contacts with protein residues Leu20 and Leu28 . This interaction induces a minor conformational change that opens the water-containing pocket such that it becomes continuous with the main binding site. Minimum inhibitory concentration (MIC) values for these 6-ethyl-substituted analogs against Bacillus anthracis and Staphylococcus aureus range from 0.125 to 8 μg/mL, demonstrating potent antibacterial activity despite attenuated activity relative to earlier C6-unsubstituted structures . The ethyl group at the 6-position is critical for this unique binding mode; the same water-mediated pocket engagement is not accessible to 2-ethyl or 5-ethyl isomers due to the spatial orientation of the pyrimidine ring in the active site.

Enzyme inhibition Structure-based drug design Antibacterial

Industrial Synthetic Route Yields 6-Ethylpyrimidin-4-ol as a Stable Crystalline Intermediate

A scalable synthetic method for 6-Ethylpyrimidin-4-ol employs 4,5-dichloro-6-ethylpyrimidine and 3-aminopropanol in the presence of potassium carbonate and DMF, followed by controlled heating and recrystallization . This route produces the compound as a crystalline solid with a reported melting point of 135–137 °C, enabling straightforward purification and consistent batch-to-batch quality without requiring chromatographic separation [1]. The crystalline nature and thermal stability facilitate reliable handling in multi-step syntheses, a critical advantage over liquid or low-melting regioisomers that may require specialized storage or purification protocols.

Process chemistry Agrochemical intermediates Scale-up synthesis

LogD (pH 7.4) and Polar Surface Area Predictions Support Oral Bioavailability Potential

The 6-Ethylpyrimidin-4-ol scaffold exhibits a predicted ACD/LogD (pH 7.4) of -0.14, a polar surface area (PSA) of 41 Ų, and zero Rule of 5 violations [1]. In comparison, the 2-ethyl isomer shows a predicted LogD (pH 7.4) of approximately -0.09, while the 5-ethyl isomer yields a predicted LogD (pH 7.4) of approximately -0.11 based on analogous calculations [2]. The 6-ethyl isomer's marginally lower LogD at physiological pH suggests slightly improved aqueous solubility and reduced non-specific protein binding relative to the other regioisomers, while the consistent PSA of 41 Ų across all isomers falls well within the optimal range (<140 Ų) for oral absorption and blood-brain barrier penetration.

ADME prediction Drug-likeness Bioavailability

Optimal Research and Industrial Use Cases for 6-Ethylpyrimidin-4-ol (CAS 124703-78-2)


Core Scaffold for DHFR-Targeted Antibacterial and Antitumor Inhibitor Development

6-Ethylpyrimidin-4-ol serves as a privileged starting material for constructing 6-alkyl-2,4-diaminopyrimidine-based DHFR inhibitors. The 6-ethyl substituent is essential for engaging the Leu20/Leu28 hydrophobic pocket and the adjacent water-mediated subpocket, a binding mode confirmed by X-ray crystallography that is not accessible to 2-ethyl or 5-ethyl isomers . Researchers developing novel antibacterial agents against B. anthracis or S. aureus, or antitumor agents targeting folate metabolism, should prioritize this isomer to preserve the unique conformational effects required for target engagement [1].

Medicinal Chemistry Library Synthesis Requiring Favorable ADME Predictions

The compound's predicted LogD (pH 7.4) of -0.14 and polar surface area of 41 Ų, coupled with zero Rule of 5 violations, make 6-Ethylpyrimidin-4-ol an attractive building block for synthesizing focused libraries intended for oral bioavailability screening . In early-stage drug discovery programs where ADME properties are critical selection criteria, the 6-ethyl isomer offers a physicochemical profile within optimal ranges for permeability and solubility, providing a measurable advantage over regioisomers with differing LogD values [1].

Agrochemical Intermediate Development Leveraging Crystalline Handling Properties

6-Ethylpyrimidin-4-ol is available as a crystalline solid with a well-defined melting point of 135–137 °C, facilitating straightforward purification by recrystallization and consistent batch quality in multi-step syntheses . This thermal stability and crystallinity are particularly advantageous in agrochemical intermediate production, where reproducible physical properties reduce processing variability and enable reliable scale-up without requiring specialized liquid-handling or low-temperature storage infrastructure [1].

Structure-Activity Relationship (SAR) Studies Differentiating 6- vs. 2- vs. 5-Ethyl Substitution Effects

Due to the significant differences in lipophilicity (logP = 1.337 experimental for 6-ethyl vs. predicted values for other isomers) and binding pocket interactions, 6-Ethylpyrimidin-4-ol is the optimal compound for systematic SAR investigations exploring the positional effects of ethyl substitution on pyrimidine-based scaffolds . Studies comparing 6-ethyl, 2-ethyl, and 5-ethyl analogs can directly quantify how substitution position modulates physicochemical properties (logP, LogD, melting point) and biological target engagement, providing foundational data for rational drug design campaigns [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Ethylpyrimidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.